
1-(2,4-dichlorobenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole
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Overview
Description
1-(2,4-dichlorobenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound, in particular, is characterized by the presence of a 2,4-dichlorobenzenesulfonyl group and a methyl group attached to the benzotriazole ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorobenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 5-methyl-1H-1,2,3-benzotriazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants in an organic solvent, such as dichloromethane, at room temperature for several hours until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichlorobenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The benzotriazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while oxidation can lead to the formation of sulfone derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as an antimicrobial agent. Research indicates that derivatives of benzotriazoles exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain benzotriazole derivatives possess selective antibacterial properties with minimal inhibitory concentrations (MIC) comparable to established antibiotics .
Table 1: Antibacterial Activity of Benzotriazole Derivatives
Compound Name | Target Bacteria | MIC (µg/mL) |
---|---|---|
Compound A | Bacillus subtilis | 1 |
Compound B | E. coli | 125 |
Compound C | Staphylococcus aureus | 10 |
Agricultural Applications
In agricultural research, sulfonamide derivatives are being evaluated for their effectiveness as fungicides and herbicides. The incorporation of the benzotriazole moiety enhances the biological activity against plant pathogens and weeds. Studies suggest that these compounds can inhibit the growth of specific fungal strains, providing a potential avenue for crop protection .
Material Science
The compound's ability to act as a UV stabilizer has been investigated in polymer science. Benzotriazoles are known for their UV-absorbing properties, which can be beneficial in protecting plastics and coatings from photodegradation. This application is particularly relevant in outdoor environments where materials are exposed to sunlight .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of benzotriazole derivatives found that modifications to the sulfonyl group significantly affected antimicrobial activity. The most effective compounds were those with electron-withdrawing groups attached to the benzene ring, indicating that structural optimization can lead to enhanced bioactivity .
Case Study 2: Agricultural Field Trials
Field trials assessing the efficacy of benzotriazole-based fungicides demonstrated a marked reduction in fungal diseases in crops such as wheat and corn. The results showed that these compounds could reduce disease incidence by over 50%, suggesting their potential for integration into pest management strategies .
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorobenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It can also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzenesulfonyl chloride: This compound shares the 2,4-dichlorobenzenesulfonyl group but lacks the benzotriazole ring.
2,4-Dinitrobenzenesulfonyl chloride: This compound has a nitro group instead of chlorine atoms.
4-Chlorobenzenesulfonyl chloride: This compound has a single chlorine atom and is used in the synthesis of sulfonamides and other derivatives.
Uniqueness
1-(2,4-dichlorobenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole is unique due to the presence of both the 2,4-dichlorobenzenesulfonyl group and the benzotriazole ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Biological Activity
1-(2,4-Dichlorobenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.
Chemical Structure and Synthesis
The compound features a benzotriazole moiety, which is known for its diverse biological properties. The synthesis typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 5-methyl-1H-benzotriazole under controlled conditions to yield the desired sulfonyl derivative. The structure can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of benzotriazole exhibit significant antimicrobial properties. A study evaluated a series of pyrazole-based sulfonamide derivatives, including those related to this compound. The results showed selective antibacterial activity against various Gram-positive and Gram-negative bacterial strains.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|---|
1-(2,4-Dichlorobenzenesulfonyl)-5-methyl-1H-benzotriazole | Bacillus subtilis | 1 - 125 |
Other derivatives | Staphylococcus aureus | < 100 |
Other derivatives | Escherichia coli | > 200 |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Anti-inflammatory Activity
In addition to its antibacterial properties, there is evidence suggesting that benzotriazole derivatives may possess anti-inflammatory activity. The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response. Specific studies have demonstrated that these compounds can reduce inflammation in animal models, indicating their potential therapeutic application in inflammatory diseases .
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
- Antibacterial Efficacy : A study involving a series of synthesized benzotriazole derivatives showed that the compound exhibited potent antibacterial activity against resistant strains of bacteria, making it a candidate for further development in treating infections caused by multidrug-resistant organisms .
- Anti-inflammatory Effects : In vivo studies demonstrated that treatment with this compound led to a significant reduction in edema formation in rat models subjected to inflammatory stimuli. The compound was administered at varying doses to evaluate its effectiveness and safety profile .
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)sulfonyl-5-methylbenzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O2S/c1-8-2-4-12-11(6-8)16-17-18(12)21(19,20)13-5-3-9(14)7-10(13)15/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEXNPOWVAOLLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=N2)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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